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molecular formula C9H17IN2OSi B3116915 1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- CAS No. 220299-49-0

1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-

Cat. No. B3116915
M. Wt: 324.23 g/mol
InChI Key: YJDGPUCAPUOFQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07482342B2

Procedure details

Under argon, diisopropylethylamine (DIEA, 1.75 ml, 10 mmol) and trimethylsilylethoxymethyl chloride (SEMCl, 1.83 ml, 10 mmol) are added to a solution of 4-iodopyrazole (1.94 g, 10 mmol) in CH2Cl2 (100 ml). The mixture is stirred overnight at room temperature. The solvent is evaporated under vacuum. The residue is taken up in a diethyl ether/water mixture. The organic phase after drying and evaporation gives a colourless oil which is purified by eluting on silica gel with an AcOEt/CH2Cl2 (5/95) mixture.
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
1.83 mL
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(C(C)C)CC)(C)C.[CH3:10][Si:11]([CH2:14][CH2:15][O:16][CH2:17]Cl)([CH3:13])[CH3:12].[I:19][C:20]1[CH:21]=[N:22][NH:23][CH:24]=1>C(Cl)Cl>[I:19][C:20]1[CH:21]=[N:22][N:23]([CH2:17][O:16][CH2:15][CH2:14][Si:11]([CH3:13])([CH3:12])[CH3:10])[CH:24]=1

Inputs

Step One
Name
Quantity
1.75 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
1.83 mL
Type
reactant
Smiles
C[Si](C)(C)CCOCCl
Name
Quantity
1.94 g
Type
reactant
Smiles
IC=1C=NNC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The organic phase after drying
CUSTOM
Type
CUSTOM
Details
evaporation
CUSTOM
Type
CUSTOM
Details
gives a colourless oil which
CUSTOM
Type
CUSTOM
Details
is purified
WASH
Type
WASH
Details
by eluting on silica gel with an AcOEt/CH2Cl2 (5/95) mixture

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
IC=1C=NN(C1)COCC[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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